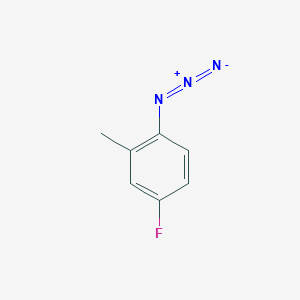

1-Azido-4-fluoro-2-methylbenzene

Description

BenchChem offers high-quality 1-Azido-4-fluoro-2-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Azido-4-fluoro-2-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-azido-4-fluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c1-5-4-6(8)2-3-7(5)10-11-9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGBKCHJHBJIRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Stability of 4-Fluoro-2-methylphenyl Azide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-fluoro-2-methylphenyl azide, a fluorinated aryl azide with potential applications in medicinal chemistry and drug development. While specific experimental data for this compound is limited, this guide synthesizes information from closely related analogs and theoretical principles to offer insights into its molecular structure, stability, synthesis, and safe handling. The strategic incorporation of fluorine and a methyl group on the phenyl ring is expected to modulate the compound's physicochemical and biological properties, making it a molecule of interest for the development of novel therapeutics and chemical probes. This document is intended to serve as a valuable resource for researchers navigating the use of this and similar energetic molecules in a laboratory setting.

Introduction

Aryl azides are a versatile class of organic compounds that have found widespread use in various fields, including medicinal chemistry, chemical biology, and materials science. Their utility stems from the rich reactivity of the azide functional group, which can participate in a variety of transformations such as cycloadditions, reductions to amines, and nitrene formations. In drug discovery, the introduction of an azide moiety can serve as a precursor for the synthesis of more complex nitrogen-containing heterocycles or as a photoaffinity label for target identification.

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The unique electronic properties of fluorine can significantly influence the pKa of nearby functional groups and alter the conformation of the molecule, thereby impacting its interaction with biological targets.[1] The presence of a methyl group can further modulate lipophilicity and steric interactions. The combination of these structural features in 4-fluoro-2-methylphenyl azide makes it an attractive building block for the synthesis of novel bioactive compounds.

This guide provides a detailed examination of the molecular structure and stability of 4-fluoro-2-methylphenyl azide, offering a foundational understanding for its safe and effective use in research and development.

Molecular Structure and Spectroscopic Characterization

The molecular structure of 4-fluoro-2-methylphenyl azide is characterized by a phenyl ring substituted with an azide group, a fluorine atom at the para-position, and a methyl group at the ortho-position relative to the azide.

Computational Analysis

Quantum chemical calculations on substituted phenyl azides provide valuable insights into their geometry and electronic structure.[3][4] For 4-fluoro-2-methylphenyl azide, the azide group is expected to be nearly coplanar with the benzene ring to maximize resonance stabilization. The C-N-N bond angle is predicted to be around 120°, while the N-N-N bond is expected to be nearly linear. The fluorine and methyl substituents will influence the electron density distribution within the aromatic ring.

Diagram of the Molecular Structure of 4-Fluoro-2-methylphenyl Azide

Caption: Molecular structure of 4-Fluoro-2-methylphenyl azide.

Spectroscopic Data (Predicted)

| Spectroscopic Technique | Predicted Features for 4-Fluoro-2-methylphenyl Azide |

| ¹H NMR | Aromatic region (approx. 6.8-7.2 ppm) showing signals for the three aromatic protons. The methyl group will appear as a singlet around 2.2-2.4 ppm. |

| ¹³C NMR | Aromatic carbons will resonate in the range of 115-145 ppm. The carbon attached to the fluorine will show a large ¹JCF coupling constant. The methyl carbon will appear around 15-20 ppm. |

| ¹⁹F NMR | A singlet is expected for the fluorine atom, likely in the range of -110 to -120 ppm (relative to CFCl₃).[7] |

| IR Spectroscopy | A strong, characteristic asymmetric stretching vibration of the azide group (N₃) is expected in the range of 2100-2140 cm⁻¹.[8][9] Other bands corresponding to C-H, C=C aromatic, C-F, and C-N stretching will also be present. |

Synthesis and Purification

The most common and reliable method for the synthesis of aryl azides is the diazotization of the corresponding aniline followed by treatment with sodium azide.[10] The starting material, 4-fluoro-2-methylaniline, is commercially available.

Diagram of the Synthetic Workflow

Sources

- 1. 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (PDF) 4-Fluoroanilines: synthesis and decomposition [academia.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 1-Azido-4-fluorobenzene | C6H4FN3 | CID 10887974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. minio.scielo.br [minio.scielo.br]

- 9. chempap.org [chempap.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Solubility Profile & Handling of 1-Azido-4-fluoro-2-methylbenzene

The following technical guide details the solubility profile, safety protocols, and handling strategies for 1-Azido-4-fluoro-2-methylbenzene , a specialized intermediate used in medicinal chemistry and chemical biology.

A Technical Guide for Medicinal Chemistry Applications

Executive Summary

1-Azido-4-fluoro-2-methylbenzene (CAS: Analogous to 2101-86-2) is a lipophilic aryl azide commonly employed as a "Click-ready" building block in the synthesis of 1,2,3-triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

While its solubility follows standard organofluorine patterns, its handling is governed by its High-Energy nature. With a Carbon-to-Nitrogen (C/N) ratio of 2.33 , this compound falls below the safety threshold of 3, classifying it as potentially explosive. This guide prioritizes solubility data within the context of solution-state stability , recommending Methyl tert-butyl ether (MTBE) for storage and DMSO/t-BuOH for reactivity.

Chemical Profile & Safety Assessment

Before assessing solubility, the energetic properties of the molecule must be defined to establish safe concentration limits.

| Parameter | Value | Technical Note |

| Formula | C₇H₆FN₃ | |

| Molecular Weight | 151.14 g/mol | |

| Physical State | Pale yellow liquid (Predicted) | Based on p-tolyl azide and p-fluorophenyl azide. |

| C/N Ratio | 2.33 | CRITICAL HAZARD. Ratio < 3 indicates high explosive potential per the "Rule of Six" [1]. |

| Decomposition Temp | ~160°C (Exothermic) | Avoid heating neat samples >40°C. |

| Lipophilicity (cLogP) | ~2.8 - 3.1 | Fluorine and Methyl groups increase lipophilicity vs. Phenyl azide. |

The "Rule of Six" Safety Directive

For organic azides, the number of carbon atoms (

Solubility Profile in Organic Solvents

The solubility of 1-Azido-4-fluoro-2-methylbenzene is driven by the lipophilic toluene core and the electron-withdrawing fluorine atom. It exhibits "General Organic Solubility" but is insoluble in aqueous media.

Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility Rating | Application Context | Safety & Stability Note |

| Ethers | MTBE | Excellent | Storage Standard | Preferred storage solvent. High stability, low peroxide formation compared to THF. |

| THF | Excellent | Reactions | Good for reactions; avoid for long-term storage due to peroxides. | |

| Chlorinated | DCM | Excellent | Extraction | Ideal for extracting the azide from aqueous synthesis mixtures. Do not rotovap to dryness. |

| Chloroform | Excellent | NMR Analysis | Standard solvent for characterization ( | |

| Polar Aprotic | DMSO | Good | Click Chemistry | Standard solvent for biological screening and CuAAC. Hard to remove; use for final steps. |

| DMF | Good | Peptide Synthesis | Suitable for solid-phase synthesis applications. | |

| Alcohols | t-BuOH | Good | Click Chemistry | Often used as a 1:1 mixture with water for CuAAC to solubilize Cu(I) catalysts. |

| Methanol | Moderate | Chromatography | Good for HPLC mobile phases; less suitable for storage (protic). | |

| Hydrocarbons | Hexanes | Moderate | Purification | May require ethyl acetate cosolvent for complete miscibility. |

| Aqueous | Water | Insoluble | Work-up | Immiscibility allows for easy extraction of the azide into organic layers. |

Technical Protocols

Protocol A: Safe Solvent Exchange (DCM to DMSO)

Rationale: Researchers often synthesize the azide in DCM but require it in DMSO for biological assays. Evaporating to dryness to change solvents is dangerous.

-

Extraction: Synthesize the azide and extract into Dichloromethane (DCM). Wash with brine.[1]

-

Drying: Dry the DCM layer over anhydrous

. Filter into a tared round-bottom flask. -

Gravimetric Estimation (Aliquot Method):

-

Take a 1.0 mL aliquot of the DCM solution.

-

Evaporate only the aliquot to dryness in a shielded vial to determine concentration.

-

Calculate the total mass of azide in the bulk solution.

-

-

Solvent Swap:

-

Add the calculated volume of DMSO to the bulk DCM solution to achieve the desired final concentration (e.g., 100 mM).

-

Connect the flask to a rotary evaporator.

-

Vacuum: Set to ~400 mbar initially, lowering to ~50 mbar.

-

Bath Temp: 25°C (Do not exceed 30°C).

-

Process: DCM is volatile (BP 40°C) and will evaporate selectively, leaving the azide in the non-volatile DMSO.

-

-

Validation: Verify removal of DCM via NMR (

peak at 5.30 ppm).

Protocol B: "Click" Reaction Setup (In Situ)

Rationale: To maximize safety, generate the azide in situ if the solubility of the precursor (aniline) permits.

-

Dissolve 4-fluoro-2-methylaniline (Precursor) in t-BuOH/H2O (1:1) .

-

Add t-BuONO (tert-Butyl nitrite) and TMSN3 (Trimethylsilyl azide).

-

Stir for 1 hour at Room Temp.

-

Add the Alkyne partner and Cu(I) catalyst directly to this mixture.

-

Note: This avoids isolation of the potentially explosive azide entirely [2].

-

Decision Frameworks (Visualization)

Figure 1: Solvent Selection for Azide Handling

This decision tree guides the researcher through solvent selection based on the intended application, prioritizing safety.

Caption: Decision matrix for solvent selection. MTBE is the gold standard for storage, while DMSO and t-BuOH are preferred for reactivity.

Figure 2: Safe Concentration Workflow

The "Never Dry" protocol ensures the researcher never handles the neat, shock-sensitive solid.

Caption: The "Never Dry" workflow allows for precise concentration determination without isolating the bulk explosive material.

References

- Smith, P. A. S. (1988). Open-Chain Nitrogen Compounds. The Benjamin/Cummings Publishing Company.

-

Barral, K., et al. (2007). "In Situ Generation of Azides for Click Chemistry." Organic Letters, 9(9), 1809–1811. Link

- Keicher, T., & Löbbecke, S. (2013). "Organic Azides." In Energetic Materials. Wiley-VCH.

-

Sigma-Aldrich. (2024).[2] Product Specification: 1-Azido-4-fluorobenzene solution. (Source for MTBE storage standard of analogous compounds). Link

Sources

Technical Guide: UV-Vis Absorption Spectroscopy of Fluorinated Aryl Azides

Executive Summary

This guide details the ultraviolet-visible (UV-Vis) characterization of fluorinated aryl azides, specifically perfluorophenyl azides (PFPAs). These compounds are the "gold standard" in photoaffinity labeling and surface modification because the fluorine atoms stabilize the reactive nitrene intermediate, preventing the ring-expansion reactions that plague non-fluorinated aryl azides.

For the researcher, UV-Vis spectroscopy is not merely a confirmation of identity; it is the primary kinetic tool for monitoring photolysis efficiency (activation) and determining quantum yields. This document provides the theoretical grounding, experimental protocols, and data interpretation frameworks necessary to utilize PFPAs effectively.

Theoretical Framework: The Fluorine Effect

To interpret the spectra, one must understand the electronic transitions and the photochemical pathway.

Electronic Transitions

Fluorinated aryl azides exhibit distinct spectral signatures arising from the conjugation of the azide group (

-

Transition (Primary Band):

-

Location: Typically 250–270 nm.

-

Intensity: Strong absorption (

). -

Origin: Excitation of the aromatic system conjugated with the azide.[1]

-

-

Transition (Secondary Band):

-

Location: Often appears as a "shoulder" or weak tail extending into the 280–320 nm region.

-

Intensity: Weak (

). -

Significance: This transition is often responsible for the initial photoactivation using lower-energy UV sources (e.g., 300 nm lamps) to avoid damaging biological samples.

-

The "Fluorine Effect" on Photolysis

The critical advantage of PFPAs is their reaction pathway. Non-fluorinated phenyl azides form a singlet nitrene that rapidly rearranges into a dehydroazepine (ring expansion), a long-lived electrophile that causes non-specific "tar" formation.

Fluorine substitution (specifically at the ortho positions) raises the activation energy for ring expansion. This forces the singlet nitrene to undergo intersystem crossing (ISC) to the triplet state or react directly via insertion, resulting in high-fidelity crosslinking.

Visualization: Photochemical Pathway & Fluorine Stabilization

The following diagram illustrates the bifurcation between ring expansion (bad) and nitrene insertion (good), controlled by the fluorine atoms.

Caption: Figure 1. The "Fluorine Effect" blocks the red dashed pathway (Ring Expansion), forcing the reaction toward stable crosslinking (Green).

Experimental Methodology

Reliable UV-Vis data requires strict adherence to protocols that account for the light sensitivity and solubility profiles of PFPAs.

Solvent Selection

Solvents must be optically transparent in the 200–300 nm range and chemically inert to the azide in the dark.

| Solvent | Cutoff (nm) | Suitability | Notes |

| Cyclohexane | < 210 | Excellent | Inert; ideal for observing fine spectral structure. |

| Acetonitrile | < 200 | Excellent | Polar aprotic; good for polar derivatives. |

| Methanol | 205 | Good | Common for biological mimics; verify no solvolysis. |

| THF | 212 | Fair | Use only if necessary; peroxides can degrade azides. |

| DMF/DMSO | > 260 | Poor | High UV cutoff obscures the main azide band. |

Protocol: Kinetic Monitoring of Photolysis

This workflow validates the activation of the azide.

Materials:

-

Quartz cuvettes (1 cm path length).

-

UV Light Source (e.g., Handheld UV lamp at 254 nm or Hg-Arc lamp).

-

Sample: PFPA derivative at ~50 µM concentration.

Step-by-Step Procedure:

-

Baseline Correction: Fill two matched cuvettes with pure solvent. Run a baseline scan (200–500 nm).

-

Sample Preparation (Dark Room): Dissolve the PFPA in the solvent to reach an absorbance of approx. 0.8–1.0 AU at

(typically 30–60 µM).-

Note: Keep solutions in amber vials or wrapped in foil.

-

-

T=0 Scan: Place sample in the spectrophotometer and record the initial spectrum. Confirm

is present (approx. 258 nm). -

Irradiation Loop:

-

Remove cuvette.

-

Expose to UV source for a fixed interval (e.g., 10 seconds).

-

Return to spectrophotometer and scan.

-

Repeat until no further spectral changes are observed (photostationary state).

-

-

Data Validation: Check for Isosbestic Points .

-

Insight: Well-defined isosbestic points indicate a clean conversion from Component A (Azide) to Component B (Nitrene/Product) without secondary side reactions.

-

Visualization: Experimental Workflow

Caption: Figure 2. Iterative workflow for monitoring photolysis kinetics via UV-Vis spectroscopy.

Data Interpretation & Reference Values

Comparative Spectral Data

The following table contrasts the spectral features of standard phenyl azides against perfluorophenyl azides.

| Compound Class | Post-Photolysis Behavior | ||

| Phenyl Azide | ~250 | ~10,000 | Shifts to broad, featureless absorption >300nm (Azepine formation). |

| Perfluorophenyl Azide (PFPA) | ~258 - 265 | ~15,000 - 20,000 | Decrease in 260nm band; appearance of aniline-like bands if H-abstraction occurs. |

| NHS-PFPA Ester | 260 | ~18,000 | Used for protein conjugation; ester does not significantly shift |

Interpreting the Photolysis Spectrum

When a PFPA is irradiated, the following spectral changes confirm successful activation:

-

Hypochromic Shift: The strong band at ~260 nm decreases rapidly. This corresponds to the loss of the azide conjugation.

-

Product Formation: Depending on the solvent:

-

In Cyclohexane: You may see the growth of weak bands corresponding to the C-H insertion product (secondary amine).

-

In Nucleophilic Solvents: If ring expansion were to occur (rare for PFPAs), a broad absorption tail would appear in the visible region (yellowing). Absence of yellowing is a quality control check for PFPAs.

-

References

-

Keana, J. F. W., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides.[2] The Journal of Organic Chemistry, 55(11), 3640-3647. [Link]

-

Schnapp, K. A., Poe, R., Leyva, E., Soundararajan, N., & Platz, M. S. (1993). Exploratory photochemistry of fluorinated aryl azides.[3] Implications for the design of photoaffinity labeling reagents. Bioconjugate Chemistry, 4(2), 172-177. [Link]

-

Liu, L. H., & Yan, M. (2010). Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis. Accounts of Chemical Research, 43(11), 1434–1443. [Link]

-

Gritsan, N. P., & Platz, M. S. (2006). Kinetics, Spectroscopy, and Computational Chemistry of Arylnitrenes. Chemical Reviews, 106(9), 3844–3867. [Link]

-

Mornet, R., Leonard, E., & Grée, R. (2016). Fluorinated Azides: Properties, Synthesis and Applications. Tetrahedron, 72(46), 7337-7366. [Link]

Sources

Safety data sheet (SDS) highlights for 1-Azido-4-fluoro-2-methylbenzene

[1]

Identification & Chemical Characterization

| Parameter | Technical Detail |

| Chemical Name | 1-Azido-4-fluoro-2-methylbenzene |

| Synonyms | 4-Fluoro-2-methylphenyl azide; 4-Fluoro-2-methyl-1-azidobenzene |

| Chemical Formula | |

| Molecular Weight | 151.14 g/mol |

| Structural Class | Aryl Azide (Energetic Intermediate) |

| Physical State | Typically a pale yellow liquid or low-melting solid (Predicted based on congeners) |

| Boiling Point | Do NOT Distill. Decomposes explosively at elevated temperatures.[1] |

Hazard Assessment: The "Energetic" Profile

Researchers must treat this compound not just as a toxic chemical, but as a potential explosive.[1] The safety profile is derived from the Carbon-to-Nitrogen (C/N) Ratio and the Rule of Six , which are critical metrics for organic azide stability.[1][2]

Stability Calculations

-

C/N Ratio:

[1]-

Safety Threshold: Generally, organic azides with a ratio

are considered unstable and potentially explosive.[1][3] -

Verdict:High Risk. This compound falls below the safety threshold of 3.[1] It possesses significant potential for explosive decomposition if isolated in pure form or subjected to heat/shock.[1][4][5]

-

-

Rule of Six:

-

Principle: Six carbons (or equivalent atoms) per energetic functional group provide sufficient dilution to render the compound relatively stable.[1][2][5]

-

Analysis: 7 Carbons per 1 Azide group.[1]

-

Verdict:Marginally Stable. While it technically passes the Rule of Six, the low C/N ratio dictates that it should never be distilled to dryness .[1]

-

Toxicology & Health Hazards[1][8]

Critical Handling Protocols

The "No-Metal" Rule

Protocol: Never use metal spatulas, needles, or reaction vessels (unless passivated/glass-lined) when handling the precursor sodium azide or the crude reaction mixture.[1]

Causality: Azide ions (

-

Safe Alternative: Use Teflon-coated, ceramic, or plastic tools.[1]

Concentration & Isolation

Protocol: Avoid rotary evaporation to complete dryness. Causality: As the solvent is removed, the concentration of the azide increases, as does the friction and heat.[1] The transition from solution to solid is the most dangerous phase for energetic compounds.[1]

-

Self-Validating Step: Always maintain a "solvent heel" (keep the compound in solution, e.g., in Toluene or DCM) or co-evaporate with a high-boiling inert solvent if solvent exchange is necessary.[1]

Solvent Compatibility

Protocol: Do not use halogenated solvents (DCM, Chloroform) during the synthesis step involving Sodium Azide. Causality: Sodium Azide reacts with Dichloromethane (DCM) to form Diazidomethane and Triazidomethane , which are extremely volatile and explosive—more so than the target product.[1]

-

Correction: Once the organic azide (1-Azido-4-fluoro-2-methylbenzene) is fully formed and washed, DCM can be used for extraction, but long-term storage in halogenated solvents is discouraged due to potential slow reactivity.[1]

Experimental Workflow & Decision Logic

The following diagram illustrates the safety decision tree for handling 1-Azido-4-fluoro-2-methylbenzene.

Caption: Decision logic for handling high-energy azides. Note the critical preference for solution-state storage.

Emergency Response & Disposal

Fire Fighting

-

Media: Water spray, Carbon Dioxide (

), Dry Chemical.[1] -

Contraindication: Do not use heavy water streams that might scatter the material.[1]

-

Specific Hazard: Combustion releases toxic Nitrogen Oxides (

) and Hydrogen Fluoride (HF) gas due to the fluorine substituent.[1] Full SCBA (Self-Contained Breathing Apparatus) is mandatory.[1]

Spill Cleanup (Neutralization)

Do not simply wipe up. Azides must be chemically deactivated.[1]

-

Evacuate: Clear the area.

-

Deactivate: Treat the spill with a 10% Sodium Nitrite (

) solution acidified with dilute Sulfuric Acid (

Waste Disposal[9]

References

-

University of California, Santa Barbara (UCSB). Sodium Azide and Organic Azides: Standard Operating Procedure. Retrieved from [Link][1]

-

Baskin, J. M., et al. (2007).[1] "Copper-free click chemistry for dynamic in vivo imaging." Proceedings of the National Academy of Sciences, 104(43), 16793-16797.[1] (Context on stability of cyclooctynes vs azides).

-

Bräse, S., et al. (2005).[1] "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[1] Angewandte Chemie International Edition, 44(33), 5188-5240.[1] (Authoritative review on azide safety and synthesis).

-

PubChem. 1-Azido-4-fluorobenzene (Analogous Compound Safety Data). National Library of Medicine.[1] Retrieved from [Link]

Sources

- 1. 4-azido-1-fluoro-2-nitrobenzene | 28166-06-5 [sigmaaldrich.com]

- 2. safety.pitt.edu [safety.pitt.edu]

- 3. ehs.ucsb.edu [ehs.ucsb.edu]

- 4. chemistry.unm.edu [chemistry.unm.edu]

- 5. safety.fsu.edu [safety.fsu.edu]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. ehs.wisc.edu [ehs.wisc.edu]

- 9. 1-Azido-4-fluorobenzene | C6H4FN3 | CID 10887974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Synthesis Pathways of 1-Azido-4-fluoro-2-methylbenzene: A Comprehensive Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Validation, and Yield Optimization

Executive Summary & Chemical Profile

1-Azido-4-fluoro-2-methylbenzene (CAS: 864866-29-5)[1] is a highly versatile aryl azide utilized extensively in click chemistry (CuAAC), photoaffinity labeling, and as a precursor for complex nitrogen-containing heterocycles. The presence of both a fluorine atom and a methyl group on the benzene ring introduces unique steric and electronic effects that must be carefully managed during synthesis.

As a Senior Application Scientist, I have structured this guide to evaluate the two most robust synthetic pathways for this compound: the classical Diazotization-Azidation route and the modern Copper-Catalyzed C-N Cross-Coupling route. Rather than merely listing steps, this whitepaper dissects the mechanistic causality behind each protocol, ensuring that your laboratory workflows are both theoretically sound and practically self-validating.

Pathway A: Classical Diazotization-Azidation

The most reliable and scalable method for synthesizing 1-azido-4-fluoro-2-methylbenzene is the diazotization of its corresponding aniline, 4-fluoro-2-methylaniline, followed by nucleophilic displacement using sodium azide[2].

Mechanistic Rationale & Causality

The reaction is fundamentally driven by the in situ generation of nitrous acid (

-

Electrophilic Attack: The primary amine of 4-fluoro-2-methylaniline attacks the nitrosonium ion, ultimately dehydrating to form a diazonium salt intermediate.

-

Thermal Causality: Diazonium salts are thermodynamically unstable. If the internal temperature exceeds 5 °C, the intermediate will prematurely decompose into a phenol byproduct, releasing nitrogen gas[4]. Strict thermal control (0–5 °C) is non-negotiable.

-

Nucleophilic Substitution: The introduction of the azide ion (

) facilitates a rapid displacement of the diazonium group, driven by the entropic release of stable

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; visual cues (color changes, gas evolution) serve as real-time quality control checkpoints.

-

Amine Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 4-fluoro-2-methylaniline in 15 mL of concentrated HCl and 15 mL of deionized water[2].

-

Thermal Equilibration: Submerge the flask in an ice-salt bath. Allow the internal temperature to stabilize at 0–2 °C.

-

Diazotization: Dissolve 11.0 mmol (1.1 eq) of

in 5 mL of cold deionized water. Add this solution dropwise via an addition funnel over 15 minutes. Validation Check: The solution will turn pale yellow/orange, indicating diazonium formation. Stir for an additional 30 minutes at 0 °C. -

Azidation: Dissolve 15.0 mmol (1.5 eq) of

in 10 mL of cold water. Add this dropwise to the diazonium solution. Validation Check: Vigorous bubbling ( -

Workup & Isolation: Once gas evolution ceases (approx. 1 hour), extract the aqueous mixture with ethyl acetate (3 x 20 mL). Wash the combined organic layers with saturated

to neutralize residual acid, followed by brine. Dry over anhydrous

Pathway Visualization

Figure 1: Workflow and chemical pathway of the Diazotization-Azidation reaction.

Pathway B: Copper-Catalyzed C-N Cross-Coupling

For scenarios where the corresponding aniline is unavailable or unstable, the direct azidation of an aryl halide (e.g., 1-bromo-4-fluoro-2-methylbenzene) via transition metal catalysis is a powerful alternative.

Mechanistic Rationale & Causality

Direct nucleophilic aromatic substitution (

-

Oxidative Addition: The Cu(I) species, stabilized by a ligand (such as L-proline or DMEDA), undergoes oxidative addition into the aryl-bromide bond, forming a transient Cu(III) intermediate[5][6].

-

Ligand Exchange & Elimination: The halide ligand on the Cu(III) center is exchanged with the azide ion. Subsequent reductive elimination yields the target aryl azide and regenerates the Cu(I) catalyst[6].

-

Ligand Causality: The use of L-proline is critical. Unliganded copper can form explosive and catalytically dead polymeric copper-azide complexes. The bidentate nature of L-proline keeps the copper center soluble and reactive[7].

Step-by-Step Experimental Protocol

-

Inert Setup: In an oven-dried Schlenk tube, combine 10.0 mmol of 1-bromo-4-fluoro-2-methylbenzene, 12.0 mmol (1.2 eq) of

, 1.0 mmol (10 mol%) of CuI, and 2.0 mmol (20 mol%) of L-proline[6]. -

Solvent Addition: Add 15 mL of anhydrous, degassed DMSO. Evacuate and backfill the Schlenk tube with Argon three times.

-

Catalytic Heating: Heat the reaction mixture to 80 °C in an oil bath and stir vigorously for 12 hours. Validation Check: The reaction mixture will transition from a pale suspension to a deep homogenous color as the active Cu-ligand complex forms.

-

Workup: Cool the mixture to room temperature. Quench with 30 mL of water and extract with diethyl ether (3 x 20 mL). Wash the organic layer with brine (5 x 15 mL) to remove residual DMSO. Dry over

, filter, and concentrate. Purify via flash column chromatography (hexane) to isolate the pure aryl azide.

Pathway Visualization

Figure 2: Catalytic cycle of the Copper-Catalyzed Azidation of aryl halides.

Quantitative Data & Method Comparison

Selecting the appropriate synthetic route depends on precursor availability, scale, and laboratory infrastructure. The table below summarizes the quantitative and operational metrics of both pathways.

| Parameter | Pathway A: Diazotization | Pathway B: Cu-Catalysis |

| Starting Material | 4-Fluoro-2-methylaniline | 1-Bromo-4-fluoro-2-methylbenzene |

| Typical Yield | 80–95% | 65–85% |

| Operating Temperature | 0–5 °C | 70–90 °C |

| Reaction Time | 2–4 hours | 8–12 hours |

| Primary Byproducts | ||

| Scalability | Excellent (Industrial standard) | Moderate (Limited by DMSO removal) |

| Safety Profile | High risk (Requires strict thermal control) | Moderate risk (Avoids unstable diazonium) |

Safety Protocols & Self-Validating Quality Control

Working with azides requires stringent safety measures and robust analytical validation.

Critical Safety Directives

-

Solvent Incompatibility: Never use halogenated solvents (e.g., dichloromethane) during the extraction of sodium azide reactions. Prolonged contact can form highly explosive diazidomethane. Ethyl acetate or diethyl ether are the mandated alternatives.

-

Heavy Metal Avoidance: Ensure no lead, silver, or unliganded copper equipment (such as brass spatulas) comes into contact with azide solutions, as these form shock-sensitive metal azides.

-

Thermal Limits: Do not subject the isolated 1-azido-4-fluoro-2-methylbenzene to temperatures exceeding 100 °C during concentration or distillation, as aryl azides can thermally decompose into highly reactive nitrenes.

Analytical Validation (QC)

To validate the success of the synthesis without relying solely on complex chromatography, Infrared (IR) Spectroscopy serves as an immediate, self-validating tool:

-

Success Indicator: The appearance of a sharp, intensely strong asymmetric stretching band (

) at 2100–2130 cm⁻¹ is the definitive hallmark of the azide group. -

Completion Indicator (Pathway A): The complete disappearance of the broad primary amine N-H stretching bands (3200–3400 cm⁻¹) confirms full conversion of the 4-fluoro-2-methylaniline precursor.

References

-

Guidechem, 1-azido-4-fluoro-2-methylbenzene CAS 864866-29-5, 1

-

Benchchem, Synthesis of Aryl Azides from Anilines: An Application Note and Detailed Protocol, 2

-

Benchchem, 1-Azido-4-chlorobenzene Synthetic Methodologies, 4

-

Benchchem, Hexyl nitrite - Reaction mechanism for aryl azide synthesis, 3

-

ResearchGate, Selective Azidation of Aryl Halides to Aryl Azides Promoted by Proline and CuFeO2, 6

-

Deakin University, 15@Fe3O4 for sodium Azide-Induced amination of Aryl halides, 7

-

Royal Society of Chemistry (RSC), Chapter 3: Synthetic Methods for Primary Anilines, 5

Sources

- 1. 页面加载中... [china.guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Hexyl nitrite | 638-51-7 | Benchchem [benchchem.com]

- 4. 1-Azido-4-chlorobenzene|4-Chlorophenyl Azide|CAS 3296-05-7 [benchchem.com]

- 5. books.rsc.org [books.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. dro.deakin.edu.au [dro.deakin.edu.au]

Methodological & Application

Protocol for synthesizing 1-Azido-4-fluoro-2-methylbenzene from aniline precursors

Executive Summary & Scope

This application note details a robust, scalable protocol for the synthesis of 1-Azido-4-fluoro-2-methylbenzene (also known as 4-fluoro-2-methylphenyl azide). This compound is a critical precursor for "Click Chemistry" (CuAAC) applications, photoaffinity labeling, and heterocycle synthesis.

The method utilizes a classical one-pot diazotization-azidation sequence.[1] Unlike generic protocols, this guide addresses the specific electronic effects of the fluorine and methyl substituents on the stability of the diazonium intermediate and provides critical safety constraints regarding the handling of organic azides.

Safety Directives (CRITICAL)

STOP & READ: Working with azides presents unique explosion hazards.[2][3][4] Strict adherence to the following controls is mandatory.

| Hazard Class | Risk Description | Mitigation Strategy |

| Explosion (Metal Azides) | Sodium Azide ( | NEVER use metal spatulas. Use only plastic/glass. Do not pour azide solutions down drains with lead/copper piping.[2] |

| Explosion (Organic) | Halogenated solvents (DCM, Chloroform) react with | STRICTLY PROHIBITED: Do not use DCM for extraction. Use Ethyl Acetate (EtOAc) or Diethyl Ether ( |

| Toxicity | Acidification of | Maintain pH control.[3] Ensure high-efficiency fume hood ventilation. |

| Energetic Material | The C/N ratio of the product is ~2.33, indicating high energy potential. | Perform all evaporations behind a blast shield. Store product in solution/dark/cold when possible. |

Retrosynthetic Analysis & Mechanism

The synthesis proceeds via the formation of a diazonium salt from 4-fluoro-2-methylaniline. The presence of the ortho-methyl group provides slight steric protection, while the para-fluorine atom exerts an inductive electron-withdrawing effect, moderately destabilizing the diazonium intermediate compared to unsubstituted aniline. Therefore, strict temperature control (

Mechanistic Pathway (Graphviz)

Figure 1: Mechanistic pathway showing the conversion of aniline to the diazonium intermediate followed by nucleophilic aromatic substitution by the azide ion.[1][7]

Materials & Stoichiometry

Scale: Protocol designed for 10 mmol (approx. 1.25 g) of starting material.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 4-Fluoro-2-methylaniline | 125.14 | 1.0 | 1.25 g (1.11 mL) | Precursor |

| Hydrochloric Acid (conc. 37%) | 36.46 | 4.0 | ~3.3 mL | Acid Source |

| Sodium Nitrite ( | 69.00 | 1.2 | 0.83 g | Diazotizing Agent |

| Sodium Azide ( | 65.01 | 1.5 | 0.98 g | Nucleophile |

| Urea | 60.06 | ~0.1 | Spatula tip | Quencher (excess |

| Sodium Acetate ( | 82.03 | Variable | Buffer to pH ~4-5 | Buffer (Optional) |

Experimental Protocol

Phase 1: Diazotization (The Critical Step)

Objective: Generate the electrophilic diazonium species without thermal decomposition.

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-Fluoro-2-methylaniline (1.25 g, 10 mmol) .

-

Acidification: Add 10 mL of water , followed by slow addition of conc. HCl (3.3 mL) .

-

Note: The aniline hydrochloride salt may precipitate as a white/off-white solid. This is normal.

-

-

Cooling: Immerse the flask in an ice/salt bath to reach an internal temperature of -5°C to 0°C .

-

Nitrite Addition: Dissolve

(0.83 g) in 3 mL of water . Add this solution dropwise to the aniline mixture over 10 minutes.-

Observation: The mixture should become a clear, pale yellow solution as the diazonium salt forms and dissolves.

-

Control: Ensure temperature does not exceed 5°C.[1]

-

-

Stirring: Stir at 0°C for 20 minutes.

-

Quenching: Add a small amount of Urea to destroy excess nitrous acid (prevents side reactions).

Phase 2: Azidation (Nitrogen Evolution)

Objective: Nucleophilic displacement of

-

Azide Prep: Dissolve

(0.98 g) in 5 mL of water in a separate beaker. -

Addition: Slowly add the azide solution to the cold diazonium mixture dropwise.

-

Warning: Vigorous evolution of

gas (frothing) will occur.[2] Add slowly to prevent overflow.

-

-

Reaction: Allow the mixture to stir at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature (RT) for 1 hour.

-

Visual: The solution often turns turbid/oily as the organic azide separates.

-

Phase 3: Workup & Purification

Objective: Isolation while avoiding halogenated solvents.

-

Extraction: Transfer mixture to a separatory funnel. Extract 3x with Ethyl Acetate (20 mL) .

-

Reminder:DO NOT USE DCM.

-

-

Washing: Wash combined organics with:

-

1x Saturated

(to neutralize acid). -

1x Brine.

-

-

Drying: Dry over anhydrous

, filter. -

Concentration: Concentrate under reduced pressure (Rotovap) at <30°C .

-

Safety: Do not distill to absolute dryness if possible; store as a concentrated solution or oil. If a neat solid/oil is required, use a blast shield.

-

-

Purification (If needed): The crude product is usually >95% pure. If necessary, purify via silica plug filtration using Hexanes/EtOAc (95:5).

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow emphasizing temperature control and solvent safety.

Characterization & Validation

To validate the synthesis, compare spectral data against the following expected values.

| Technique | Diagnostic Signal | Interpretation |

| IR Spectroscopy | ~2100 - 2130 cm⁻¹ | Strong, sharp asymmetric stretch of the Azide ( |

| ¹H NMR (CDCl₃) | ~2.1 - 2.3 ppm (s, 3H) | Methyl group attached to the aromatic ring. |

| ¹H NMR (CDCl₃) | ~6.8 - 7.2 ppm (m, 3H) | Aromatic protons. Pattern depends on F-coupling.[8] |

| ¹⁹F NMR | ~ -115 to -120 ppm | Fluorine signal (relative to |

| Mass Spec (HRMS) | [M+H]⁺ or [M-N₂]⁺ | Azides often fragment by losing |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / Phenol formation | Reaction temperature > 5°C during diazotization. | Maintain strict ice/salt bath control. Ensure slow addition of nitrite.[1] |

| No Precipitate/Oil | Product is soluble in aqueous layer or pH is too low. | Ensure aqueous layer is extracted thoroughly. Neutralize acid during workup.[1] |

| Orange/Red Impurity | Coupling of diazonium salt with unreacted aniline (Diazo coupling). | Ensure sufficient acid (HCl) is used to keep aniline protonated and unreactive to coupling. |

| Explosive Pop | Formation of Diazidomethane. | IMMEDIATE STOP. Did you use DCM? Switch to Ethyl Acetate. |

References

-

Organic Syntheses. "Phenyl Azide." Org.[2][5] Synth.1955 , Coll. Vol. 3, 710. [Link]

-

Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005 , 44(33), 5188-5240. [Link]

-

University of California, Santa Barbara (UCSB). "Safe Handling of Sodium Azide and Organic Azides." Environmental Health & Safety Application Note.[4][Link]

- Barral, K., et al. "Synthesis of aryl azides from anilines." Organic Letters, 2007.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.unm.edu [chemistry.unm.edu]

- 3. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 4. ehs.wisc.edu [ehs.wisc.edu]

- 5. ehs.ucsb.edu [ehs.ucsb.edu]

- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 7. researchgate.net [researchgate.net]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 1-Azido-4-fluoro-2-methylbenzene

Introduction: The Power of Precision in Molecular Assembly

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[1][2] This powerful ligation reaction has revolutionized molecular construction across diverse scientific disciplines, including drug discovery, materials science, and bioconjugation.[3][4][5] Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers, the CuAAC reaction proceeds with remarkable efficiency and absolute regioselectivity, exclusively forming the 1,4-disubstituted 1,2,3-triazole product.[1][3][6]

This application note provides an in-depth guide to the practical application of CuAAC, with a specific focus on the use of 1-Azido-4-fluoro-2-methylbenzene. This particular aromatic azide offers unique advantages due to the presence of the fluorine atom, which can serve as a sensitive probe for ¹⁹F NMR spectroscopy, a valuable tool in fragment-based drug discovery and for studying molecular interactions.[7] Furthermore, the methyl group provides an additional point of structural diversity. We will delve into the mechanistic underpinnings of the CuAAC reaction, provide detailed and validated protocols, discuss critical safety considerations for handling organic azides, and explore the broad applicability of this versatile chemical transformation.

Mechanistic Insights: The Role of Copper in Catalysis

The remarkable rate acceleration and exquisite regioselectivity of the CuAAC reaction are attributed to a catalytic cycle mediated by a copper(I) species.[6][8] While initial proposals considered a mononuclear copper catalyst, substantial evidence from kinetic and computational studies now supports a dinuclear copper-acetylide intermediate as the key player in the kinetically favored pathway.[6][9][10]

The catalytic cycle can be dissected into the following key steps:

-

Formation of the Copper(I) Acetylide: The cycle initiates with the coordination of the terminal alkyne to a copper(I) catalyst. This coordination increases the acidity of the terminal proton, facilitating its removal to form a copper(I) acetylide.[8] In many protocols, the active Cu(I) species is generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), through reduction by an agent like sodium ascorbate.[1][11]

-

Coordination of the Azide: The organic azide, in this case, 1-Azido-4-fluoro-2-methylbenzene, then coordinates to the copper acetylide complex.

-

Cycloaddition and Ring Contraction: The coordinated azide and acetylide undergo a cycloaddition reaction to form a six-membered metallacycle intermediate. This intermediate rapidly rearranges and contracts to form a more stable dinuclear copper triazolide.[6]

-

Protonolysis and Catalyst Regeneration: The final step involves protonolysis of the copper-triazolide bond, which releases the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst, allowing it to re-enter the catalytic cycle.

Safety First: Essential Precautions for Handling Organic Azides

Organic azides are energetic compounds and must be handled with appropriate caution due to their potential for explosive decomposition when subjected to heat, shock, or friction.[12][13] Adherence to strict safety protocols is paramount.

Core Safety Mandates:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[14][15]

-

Fume Hood and Blast Shield: All manipulations involving organic azides should be conducted in a certified chemical fume hood, preferably behind a blast shield.[14][16]

-

Scale Limitations: Use the smallest possible quantities of azides required for the experiment.[15]

-

Avoid Friction and Heat: Do not use metal spatulas for handling solid azides; plastic or ceramic spatulas are recommended.[14][15] Avoid grinding or scratching solid azides.[15] Never heat organic azides directly unless as part of a well-controlled reaction protocol.

-

Solvent Choice: Avoid the use of halogenated solvents like dichloromethane or chloroform, as they can form highly unstable and explosive di- and tri-azidomethane.[12][13]

-

Storage: Store organic azides in a cool, dark place, away from incompatible materials such as acids and metals.[13][14]

-

Waste Disposal: Azide-containing waste must be collected in a designated, labeled container and disposed of according to institutional hazardous waste guidelines. Never dispose of azide solutions down the drain, as this can lead to the formation of explosive heavy metal azides in the plumbing.[14][15]

Experimental Protocols

Protocol 1: Synthesis of 1-Azido-4-fluoro-2-methylbenzene

This protocol outlines a general method for the synthesis of aromatic azides from the corresponding aniline via a diazotization reaction followed by treatment with sodium azide.[17]

Materials:

-

4-Fluoro-2-methylaniline

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Sodium azide (NaN₃)

-

Acetonitrile/Water or other suitable solvent system

-

Ethyl acetate or Dichloromethane for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 4-fluoro-2-methylaniline in a suitable acidic solution (e.g., a mixture of HCl and water/acetonitrile).

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 15-30 minutes.

-

In a separate flask, dissolve sodium azide in water and cool the solution to 0-5 °C.

-

Slowly and carefully add the diazonium salt solution to the sodium azide solution. Vigorous nitrogen gas evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product, 1-Azido-4-fluoro-2-methylbenzene, with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product. Purification can be achieved by column chromatography if necessary.

Protocol 2: General Procedure for CuAAC using 1-Azido-4-fluoro-2-methylbenzene

This protocol provides a robust and widely applicable method for the copper-catalyzed cycloaddition of 1-Azido-4-fluoro-2-methylbenzene with a terminal alkyne.[17]

Materials:

-

1-Azido-4-fluoro-2-methylbenzene

-

Terminal alkyne of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol/Water (1:1) or other suitable solvent system (e.g., THF/water, DMSO/water)

-

Deionized water

Procedure:

-

In a reaction vial, dissolve 1-Azido-4-fluoro-2-methylbenzene (1.0 equivalent) and the desired terminal alkyne (1.0-1.2 equivalents) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh catalyst solution by dissolving copper(II) sulfate pentahydrate (1-5 mol%) and sodium ascorbate (5-10 mol%) in a minimal amount of deionized water.

-

Add the catalyst solution to the stirring mixture of the azide and alkyne.

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.

-

Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude triazole product.

-

Purify the product by column chromatography or recrystallization as needed.

Data Analysis and Characterization

The successful synthesis of the 1,4-disubstituted 1,2,3-triazole product can be confirmed using a suite of standard analytical techniques:

| Technique | Expected Observations |

| ¹H NMR | Appearance of a characteristic singlet for the triazole proton, typically in the range of δ 7.5-8.5 ppm. Disappearance of the terminal alkyne proton signal. |

| ¹³C NMR | Appearance of two new signals corresponding to the triazole ring carbons. |

| ¹⁹F NMR | A signal corresponding to the fluorine atom on the aromatic ring, which can be used for purity assessment and to probe the local electronic environment. |

| FT-IR | Disappearance of the characteristic azide stretch (around 2100 cm⁻¹) and the terminal alkyne C-H stretch (around 3300 cm⁻¹). |

| LC-MS | Confirmation of the molecular weight of the desired triazole product and assessment of reaction purity.[17] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | - Inactive catalyst (Cu(I) oxidized to Cu(II))- Poor solubility of reactants- Presence of coordinating impurities | - Use freshly prepared sodium ascorbate solution.- Increase the amount of sodium ascorbate.- Try a different solvent system (e.g., DMSO/water).- Use a Cu(I)-stabilizing ligand such as TBTA or THPTA.[18][19] |

| Incomplete Reaction | - Insufficient reaction time- Low catalyst loading | - Allow the reaction to stir for a longer period.- Increase the catalyst loading (up to 10 mol%). |

| Formation of Side Products | - Oxidative homocoupling of the alkyne (Glaser coupling) | - Ensure an excess of sodium ascorbate is present.- Degas the solvent prior to use to remove dissolved oxygen. |

Applications in Drug Discovery and Beyond

The CuAAC reaction, particularly with functionally diverse building blocks like 1-Azido-4-fluoro-2-methylbenzene, has found widespread application in the pharmaceutical and biotechnology sectors.

-

Lead Discovery and Optimization: The reliability and modularity of the CuAAC reaction make it ideal for the rapid synthesis of compound libraries for high-throughput screening.[4][5] The triazole core is often considered a bioisostere for other functional groups, allowing for the exploration of new chemical space and the optimization of lead compounds.[4]

-

Bioconjugation: The bioorthogonal nature of the azide and alkyne functional groups allows for their specific reaction in complex biological environments.[2][20] This has enabled the labeling and tracking of biomolecules in living cells, the development of antibody-drug conjugates (ADCs), and the creation of novel biomaterials.

-

Radiochemistry: The CuAAC reaction is employed in the synthesis of radiolabeled compounds for applications in positron emission tomography (PET) imaging.[21]

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition reaction stands as a robust and versatile tool for the efficient construction of complex molecular architectures. The use of strategically functionalized building blocks, such as 1-Azido-4-fluoro-2-methylbenzene, further expands the utility of this powerful transformation, particularly in the realm of drug discovery where the introduction of fluorine atoms can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. By understanding the underlying mechanism, adhering to strict safety protocols, and employing optimized experimental procedures, researchers can effectively harness the power of CuAAC to accelerate their scientific endeavors.

References

-

Fokin, V. V., & Sharpless, K. B. (2002). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1423–1434. [Link]

-

Xie, R., et al. (2017). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. ACS Omega, 2(7), 3569–3577. [Link]

-

University College Dublin. (2018). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. [Link]

-

Gao, C., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 657-672. [Link]

-

University of Victoria. (2022). Azides. [Link]

-

University of California, Santa Barbara. Azides. [Link]

-

University of Pittsburgh. (2013). Safe Handling of Azides. [Link]

-

Gao, C., et al. (2019). Recent applications of click chemistry in drug discovery. ResearchGate. [Link]

-

Kaur, H., et al. (2021). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Advances, 11(26), 15846-15862. [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

-

Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]

-

ResearchGate. Most used CuAAC reaction ligands. [Link]

-

Saito, A., et al. (2010). Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. Organic Letters, 12(20), 4584–4587. [Link]

-

Alonso, F., et al. (2022). Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions. Molecules, 27(4), 1438. [Link]

-

IT Medical Team. (2015). A Novel Loom of Click Chemistry in Drug Discovery. [Link]

-

Stanford Environmental Health & Safety. Information on Azide Compounds. [Link]

-

Ess, D. H., et al. (2015). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Physical Chemistry Chemical Physics, 17(23), 15479–15490. [Link]

-

Jena Bioscience. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents. [Link]

-

ResearchGate. Early CuAAC mechanism proposed by Sharpless and Fokin. [Link]

-

Fokin, V. V., & Sharpless, K. B. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1423-1434. [Link]

-

Díez-González, S., & Garia, N. (2014). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 12(31), 5837-5849. [Link]

-

Sharma, P., et al. (2023). Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology, 16(12), 5945-5950. [Link]

-

Bioclone. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. [Link]

-

NNNS chemistry. (2010). CuAAC mechanistically. [Link]

-

Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]

-

Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. [Link]

-

Chemical & Engineering News. (2016). Fluorinated azides click to make triazoles. [Link]

-

Al-Zoubi, R. M., et al. (2023). Synthesis and Characterization of New Functionalized 1,2,3-Triazole-Based Acetaminophen Derivatives via Click Chemistry from Expired Commercial Acetaminophen Tablets. Molecules, 28(13), 4939. [Link]

-

Science of Synthesis. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC). [Link]

-

Mzahem, A. M., et al. (2017). Synthesis of Fluorescent Poly(coumarin-triazoles) via a CuAAC 'click' reaction. South African Journal of Chemistry, 70, 89-95. [Link]

-

Taylor, J. E., et al. (2024). Germanyl triazoles as a platform for CuAAC diversification and chemoselective orthogonal cross-coupling. Beilstein Journal of Organic Chemistry, 20, 3198-3207. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

ResearchGate. The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview. [Link]

-

Taylor, J. E., et al. (2024). Germanyl triazoles as a platform for CuAAC diversification and chemoselective orthogonal cross-coupling. Beilstein Journals. [Link]

-

dos Santos, V. A., et al. (2021). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Journal of the Brazilian Chemical Society, 32(4), 856-863. [Link]

-

ResearchGate. A Recent Concept of Importance: Click Chemistry. [Link]

-

Pretze, M., et al. (2013). Recent Trends in Bioorthogonal Click-Radiolabeling Reactions Using Fluorine-18. Molecules, 18(7), 8618–8651. [Link]

-

Blastik, Z. E., et al. (2017). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. The Journal of Organic Chemistry, 82(1), 471–478. [Link]

-

Arkat USA. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. [Link]

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. itmedicalteam.pl [itmedicalteam.pl]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jenabioscience.com [jenabioscience.com]

- 12. ucd.ie [ucd.ie]

- 13. safety.pitt.edu [safety.pitt.edu]

- 14. uvic.ca [uvic.ca]

- 15. research.wayne.edu [research.wayne.edu]

- 16. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]

- 20. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. mdpi.com [mdpi.com]

Using 1-Azido-4-fluoro-2-methylbenzene in photoaffinity labeling experiments

This application note details the technical specifications, mechanism, and experimental protocols for utilizing 1-Azido-4-fluoro-2-methylbenzene as a photoaffinity labeling (PAL) warhead.

Part 1: Executive Summary & Technical Profile

1-Azido-4-fluoro-2-methylbenzene is a specialized aryl azide photoreactive motif used in chemoproteomics to map ligand-binding sites. Unlike simple phenyl azides, this derivative incorporates a fluorine atom and a methyl group on the benzene ring. These substituents serve two critical functions:

-

Electronic Modulation: The fluorine atom (para to the azide) and methyl group (ortho to the azide) modulate the electron density of the ring, influencing the lifetime of the singlet nitrene intermediate and the ratio of desired C-H insertion versus undesired ring expansion.

-

Bioorthogonal Tracking: The 19F nucleus provides a distinct NMR handle, allowing for potential downstream validation of labeling via fluorine NMR spectroscopy.

Chemical Specifications

| Parameter | Detail |

| IUPAC Name | 1-Azido-4-fluoro-2-methylbenzene |

| Molecular Formula | C₇H₆FN₃ |

| Molecular Weight | 151.14 g/mol |

| Mass Shift (ΔMass) | +123.13 Da (Post-photolysis covalent adduct) |

| Activation Wavelength | UV-B/C (254 nm – 312 nm) |

| Reactive Intermediate | Singlet Nitrene (primary); Triplet Nitrene (secondary) |

| Safety Class | High Caution (Low MW Azide, C/N ratio ≈ 2.[1]3) |

Part 2: Mechanism of Action

The efficacy of this compound relies on the generation of a highly reactive nitrene species upon UV irradiation.[2]

-

Photoactivation: Upon absorption of UV light (typically ~254–300 nm), the azide group (-N₃) eliminates nitrogen gas (N₂).

-

Nitrene Formation: This generates a singlet nitrene (

N), an electron-deficient species capable of inserting into neighboring bonds. -

Bifurcation of Pathway:

-

Pathway A (Desired): The nitrene inserts directly into a nearby C-H or N-H bond of the target protein, forming a stable covalent linkage.

-

Pathway B (Undesired): The nitrene undergoes ring expansion to form a dehydroazepine (ketenimine) intermediate, which reacts with nucleophiles (e.g., water) rather than the specific binding site.

-

Note on Substituents: The ortho-methyl group provides steric bulk that can twist the azide out of coplanarity, potentially influencing the rate of ring expansion and favoring local insertion.

-

Mechanistic Pathway Diagram

Caption: Photochemical pathway of 1-Azido-4-fluoro-2-methylbenzene. The goal is to maximize the C-H insertion pathway.

Part 3: Experimental Protocol

Safety Pre-requisite: The C/N Ratio Rule

This compound has 7 carbons and 3 nitrogens (

-

Action: Handle in small quantities (<100 mg). Use a safety shield during synthesis and irradiation. Store in the dark at -20°C.

Protocol 1: In Vitro Photoaffinity Labeling

Objective: To covalently crosslink the probe containing the 1-Azido-4-fluoro-2-methylbenzene moiety to its target protein.

Materials:

-

Recombinant Target Protein (1–5 µM in PBS).

-

Photoaffinity Probe (dissolved in DMSO).

-

UV Light Source: Handheld UV lamp (254 nm or 302 nm) or Stratalinker.

-

Control: Competition sample (Protein + Probe + 100x Excess Parent Ligand).

Step-by-Step Workflow:

-

Equilibration (Dark Incubation):

-

Prepare samples in a 96-well plate (clear bottom) or microcentrifuge tubes (caps open).

-

Add Protein (final conc. 1 µM).

-

Add Probe (final conc. 1–10 µM). Keep DMSO < 1%.

-

Incubate for 30–60 minutes at 4°C or Room Temp in the dark to allow equilibrium binding.

-

-

Photoactivation (The Critical Step):

-

Place samples on ice to prevent thermal degradation.

-

Position the UV lamp 2–5 cm above the samples.

-

Irradiate:

-

Option A (High Energy): 254 nm for 1–3 minutes. (Higher efficiency, risk of protein damage).

-

Option B (Gentle): 302/312 nm for 5–10 minutes. (Lower background, preserves protein integrity).

-

-

Tip: If using tubes, irradiate from the top (open cap) as plastic absorbs UV.

-

-

Quenching & Processing:

-

Immediately add loading buffer (for Western Blot) or denaturation buffer (for MS).

-

The reaction is now chemically inert; light protection is no longer necessary.

-

Protocol 2: Mass Spectrometry Analysis

Objective: Confirm labeling and identify the modification site.

-

Digestion: Perform standard Trypsin/LysC digestion of the labeled protein.

-

Data Search Parameters:

-

When analyzing the MS data, you must add a Variable Modification .

-

Name: FluoroMethylPhenyl-Label

-

Composition Change: Add C₇H₅FN (The azide loses N₂ and loses one H upon insertion).

-

Delta Mass: +123.13 Da .

-

Note: If the nitrene inserts into a lone pair (e.g., N-terminal amine) rather than C-H, the mass shift is the same, but the mechanism is coordination/addition.

-

Part 4: Data Visualization & Troubleshooting

Experimental Workflow Diagram

Caption: Operational workflow for photoaffinity labeling experiments.

Troubleshooting Table

| Issue | Possible Cause | Solution |

| No Labeling Observed | UV wavelength too long (>365nm). | Switch to 254 nm or 302 nm source. |

| Low binding affinity.[3] | Increase probe concentration or decrease temperature. | |

| High Non-Specific Binding | "Bucket" labeling by long-lived intermediate. | Add radical scavenger (e.g., Tris buffer can sometimes scavenge, use PBS instead). Reduce irradiation time. |

| Protein Precipitation | UV damage or heat. | Irradiate on ice. Pulse irradiation (30s ON, 30s OFF). |

| Low MS Identification | Ionization suppression. | Enrich labeled peptides if a click handle (alkyne) is present. |

References

-

Flemming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520. Link

-

Schnapp, K. A., et al. (1993). Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents. Bioconjugate Chemistry, 4(2), 172–177.[4] Link

-

Kotzyba-Hibert, F., et al. (1995). Recent trends in photoaffinity labeling. Angewandte Chemie International Edition, 34(12), 1296-1312. Link

-

Das, J. (2011). Aliphatic and Aromatic Photoaffinity Probes in Drug Discovery. Chemical Reviews, 111(8), 4405–4417. Link

Sources

- 1. Azido Push–Pull Fluorogens Photoactivate to Produce Bright Fluorescent Labels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

Staudinger ligation procedures with 1-Azido-4-fluoro-2-methylbenzene

Application Note: High-Fidelity Staudinger Ligation with 1-Azido-4-fluoro-2-methylbenzene

Executive Summary

This guide details the operational framework for utilizing 1-Azido-4-fluoro-2-methylbenzene (CAS: 146788-46-9) in Staudinger ligation procedures. While alkyl azides are ubiquitous in "click" chemistry, this specific aryl azide offers distinct advantages for drug development:

- F NMR Handle: The para-fluorine atom serves as a sensitive, non-invasive spectral probe to monitor reaction progress in real-time without bulky fluorophore tags.

-

Steric Protection: The ortho-methyl group provides steric bulk that mitigates non-specific nucleophilic attacks, enhancing the stability of the azide in complex biological media compared to unhindered phenyl azides.

-

Electronic Activation: The electron-withdrawing fluorine atom increases the electrophilicity of the terminal azide nitrogen, partially compensating for the steric retardation caused by the methyl group.

This document outlines the Traceless Staudinger Ligation , a method preferred in drug discovery for generating native amide bonds without residual linker atoms.[1]

Chemical Profile & Mechanistic Logic

The Reagent: 1-Azido-4-fluoro-2-methylbenzene

-

Molecular Weight: 151.14 g/mol

-

Physical State: Low-melting solid or oil (depending on purity/polymorph).

-

Key Reactivity Feature: The "Push-Pull" Dynamic.

-

The Pull: The Fluorine (EWG) at the para-position withdraws electron density, lowering the LUMO energy of the azide group. This accelerates the initial nucleophilic attack by the phosphine.

-

The Push (Block): The Methyl group at the ortho-position introduces steric strain. While this slows the initial kinetics compared to a bare phenyl azide, it is critical for preventing the formation of side-product anilines via metabolic reduction in live-cell contexts.

-

Reaction Mechanism

The reaction proceeds through the formation of an aza-ylide (iminophosphorane).[2][3] In the traceless variant, a phosphinothioester is used.[1][4][5][6] The nitrogen of the aza-ylide attacks the ester carbonyl intramolecularly, rearranging to form a stable amide bond and ejecting the phosphine oxide.

Figure 1: Mechanistic pathway of the Traceless Staudinger Ligation.[1][6] The ortho-methyl group on the azide influences the stability of the Aza-ylide intermediate.

Experimental Protocol: Traceless Staudinger Ligation

Objective: Conjugate a peptide thioester (Phosphine-functionalized) to a small molecule scaffold containing 1-Azido-4-fluoro-2-methylbenzene.

Materials

-

Azide: 1-Azido-4-fluoro-2-methylbenzene (100 mM stock in DMSO).

-

Phosphine: Diphenylphosphinomethanethiol (common traceless reagent) functionalized with the peptide of interest.

-

Solvent System: DMF:Water (3:1) or DMSO:PBS (pH 7.4). Note: Water is required for the final hydrolysis step.

-

Inert Gas: Argon or Nitrogen.

Step-by-Step Procedure

-

Preparation (Anhydrous Start):

-

Dissolve the Phosphine-thioester (1.0 equiv) and 1-Azido-4-fluoro-2-methylbenzene (1.2 equiv) in anhydrous DMF.

-

Scientist's Note: We use a slight excess of the azide because aryl azides can be slower to react than alkyl azides. The excess ensures the valuable peptide-phosphine is fully consumed.

-

-

Incubation (The Ligation):

-

Stir the reaction under Argon at room temperature (25°C) for 4–6 hours.

-

Monitoring: Withdraw 10 µL aliquots for LC-MS or

F NMR. -

Checkpoint: You should observe the disappearance of the azide peak and the transient appearance of the ylide.

-

-

Hydrolysis Trigger:

-

Purification:

-

Dilute with water and extract with Ethyl Acetate (to remove unreacted azide).

-

Purify the aqueous layer (containing the peptide conjugate) via Reverse-Phase HPLC (C18 column, Acetonitrile/Water gradient).

-

Data Presentation & Validation

Table 1: Expected Analytical Shifts

| Species |

Workflow Visualization

Figure 2: Operational workflow for bioconjugation using 1-Azido-4-fluoro-2-methylbenzene.

Troubleshooting & Optimization (Self-Validating Systems)

-

Problem: Low Yield / Staudinger Reduction (Amine formation).

-

Cause: The ortho-methyl group may sterically hinder the intramolecular rearrangement, allowing water to attack the aza-ylide prematurely (hydrolysis to amine).

-

Solution: Increase the incubation time in the anhydrous phase (Step 1) before adding water. Ensure the solvent is strictly dry initially to force the rearrangement.

-

-

Problem: Slow Kinetics.

-

Cause: Aryl azides are electronically stabilized.

-

Solution: Gently heat to 37°C. Do not exceed 50°C to avoid azide decomposition.

-

Safety Protocols

-

Explosion Hazard: While 1-Azido-4-fluoro-2-methylbenzene is an aryl azide (more stable than alkyl azides), it is still high-energy. Never distill this compound.

-

Incompatibility: Avoid contact with strong acids (forms hydrazoic acid, highly toxic/explosive) and transition metals (forms metal azides).

-

PPE: Standard lab coat, nitrile gloves, and safety glasses. Work in a fume hood.

References

-

Saxon, E., & Bertozzi, C. R. (2000). Cell Surface Engineering by a Modified Staudinger Reaction. Science, 287(5460), 2007–2010. Link

-

Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2000). Staudinger Ligation: A Peptide from a Thioester and Azide. Organic Letters, 2(13), 1939–1941. Link

-

Lin, F. L., Hoyt, H. M., van Halbeek, H., Bergman, R. G., & Bertozzi, C. R. (2005). Mechanistic Investigation of the Staudinger Ligation.[2][8] Journal of the American Chemical Society, 127(8), 2686–2695.[8] Link

-

Kohn, M., & Breinbauer, R. (2004). The Staudinger Ligation: A Gift to Chemical Biology. Angewandte Chemie International Edition, 43(24), 3106–3116. Link

Sources

- 1. raineslab.com [raineslab.com]

- 2. lib.ysu.am [lib.ysu.am]

- 3. Staudinger Ligation [sigmaaldrich.com]

- 4. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electronic and Steric Effects on the Rate of the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. raineslab.com [raineslab.com]

- 7. researchgate.net [researchgate.net]

- 8. Mechanistic investigation of the staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Site-Selective Staudinger Conjugation of Aryl Azides Driven by Intramolecular Hydrogen Bonding [jstage.jst.go.jp]

Advanced Bioconjugation: Fluorinated Aryl Azide (FAA) Photochemistry

Application Note & Protocol Guide

Part 1: Executive Summary

In the landscape of photoaffinity labeling (PAL) and surface functionalization, standard aryl azides have long suffered from poor insertion efficiencies due to competing ring-expansion reactions. Fluorinated Aryl Azides (FAAs) —specifically perfluorophenyl azides (PFPAs)—were engineered to overcome this thermodynamic limitation. By substituting hydrogen atoms on the phenyl ring with fluorine, the photochemical pathway is redirected, stabilizing the reactive singlet nitrene intermediate and enabling high-efficiency C-H and N-H insertion.

This guide details the mechanistic superiority of FAAs and provides a validated protocol for their application in mapping ligand-receptor interactions, a critical workflow in modern drug development.

Part 2: Scientific Foundation

The "Fluorine Effect": Mechanistic Causality

To use FAAs effectively, one must understand the failure mode of their non-fluorinated predecessors. Upon UV irradiation, a standard phenyl azide loses nitrogen to form a singlet nitrene .

-

In Standard Phenyl Azides: This high-energy species rapidly rearranges into a benzazirine and subsequently a ketenimine (dehydroazepine). These intermediates are electrophiles that react primarily with nucleophiles (e.g., amines, thiols) but fail to insert into C-H bonds. This limits labeling to specific residues and causes high non-specific background.

-

In Fluorinated Aryl Azides: The electronegativity of the fluorine atoms (particularly at the ortho positions) destabilizes the transition state required for ring expansion.[1] This forces the system to retain the singlet nitrene character long enough to undergo bimolecular C-H insertion or intersystem crossing to the triplet state (which performs H-abstraction).

Photochemical Pathway Visualization

The following diagram illustrates the bifurcation in pathway kinetics induced by fluorination.